molecular formula C45H38N2O2 B13354756 4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13354756
M. Wt: 638.8 g/mol
InChI Key: CVTBPFWBWVUQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the oxazole ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the phenyl groups via Friedel-Crafts alkylation or acylation.

    Step 3: Coupling reactions to attach the diphenylphenyl groups to the oxazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole may undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives with different oxidation states.

    Reduction: Reduction of oxazole rings to form dihydro-oxazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce dihydro-oxazoles.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers for advanced materials.

Biology

    Biological Activity: Investigation of potential antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration as a scaffold for designing new pharmaceuticals.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole would depend on its specific application. For example:

    Biological Mechanism: Interaction with specific enzymes or receptors in biological systems.

    Chemical Mechanism: Participation in catalytic cycles or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-oxazole: A simpler oxazole derivative.

    4,5-Diphenyl-2-oxazole: Another oxazole with phenyl groups.

Comparison

Compared to similar compounds, 4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole may exhibit unique properties due to its complex structure, such as enhanced stability or specific reactivity.

Properties

Molecular Formula

C45H38N2O2

Molecular Weight

638.8 g/mol

IUPAC Name

4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C45H38N2O2/c1-45(2,43-46-41(29-48-43)39-25-35(31-15-7-3-8-16-31)23-36(26-39)32-17-9-4-10-18-32)44-47-42(30-49-44)40-27-37(33-19-11-5-12-20-33)24-38(28-40)34-21-13-6-14-22-34/h3-28,41-42H,29-30H2,1-2H3

InChI Key

CVTBPFWBWVUQGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(CO1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(CO5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.